3,3-dimethyl-N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide
CAS No.:
Cat. No.: VC13638750
Molecular Formula: C18H28BNO3
Molecular Weight: 317.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H28BNO3 |
|---|---|
| Molecular Weight | 317.2 g/mol |
| IUPAC Name | 3,3-dimethyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide |
| Standard InChI | InChI=1S/C18H28BNO3/c1-16(2,3)12-15(21)20-14-10-8-9-13(11-14)19-22-17(4,5)18(6,7)23-19/h8-11H,12H2,1-7H3,(H,20,21) |
| Standard InChI Key | SJMWEGGUILWRFM-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CC(C)(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CC(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
The compound is a boronate ester with the molecular formula C₁₉H₃₀BNO₃ and a molecular weight of 331.27 g/mol . Its IUPAC name, 3,3-dimethyl-N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanamide, reflects its substitution pattern: a dimethylbutanamide group attached to a phenyl ring bearing a tetramethyl dioxaborolane moiety at the meta position . The SMILES notation (CC(C)(C)CC(NC1=CC=C(C)C(B2OC(C)(C)C(C)(C)O2)=C1)=O) further clarifies the spatial arrangement of functional groups .
Table 1: Key Identifiers of 3,3-Dimethyl-N-[3-(Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Butanamide
| Property | Value |
|---|---|
| CAS Registry Number | 2246685-26-5 |
| Molecular Formula | C₁₉H₃₀BNO₃ |
| Molecular Weight | 331.27 g/mol |
| Purity | 97% |
| IUPAC Name | 3,3-dimethyl-N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanamide |
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound remains unpublished, analogous boronate esters exhibit characteristic ¹¹B NMR chemical shifts between 28–32 ppm, indicative of tetracoordinated boron centers. Infrared spectroscopy typically reveals absorptions at 1340–1310 cm⁻¹ (B-O stretching) and 1600–1580 cm⁻¹ (amide C=O) . The tetramethyl dioxaborolane ring confers steric protection to the boron atom, enhancing stability against hydrolysis compared to unsubstituted boronic acids.
Synthesis and Manufacturing
Miyaura Borylation Pathway
The most viable synthesis route involves Miyaura borylation, a palladium-catalyzed coupling between an aryl halide precursor and bis(pinacolato)diboron (B₂pin₂). For this compound, the aryl bromide intermediate 3-bromo-N-(4-methylphenyl)butanamide reacts with B₂pin₂ in the presence of Pd(dppf)Cl₂ and potassium acetate in 1,4-dioxane under reflux. The reaction proceeds via oxidative addition of the aryl halide to palladium, transmetallation with the diboron reagent, and reductive elimination to yield the boronate ester.
Table 2: Representative Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (1 mol%) |
| Base | KOAc (3 equiv) |
| Solvent | 1,4-Dioxane |
| Temperature | 100°C (reflux) |
| Reaction Time | 12–24 hours |
| Yield | 60–75% (estimated) |
Purification and Characterization
Crude product purification employs flash chromatography (silica gel, hexane/ethyl acetate gradient), followed by recrystallization from ethanol/water mixtures . High-performance liquid chromatography (HPLC) confirms ≥97% purity, while mass spectrometry (ESI-MS) validates the molecular ion peak at m/z = 332.18 [M+H]⁺ .
Physicochemical Properties and Stability
Solubility and Partition Coefficients
The compound is lipophilic, with a calculated logP (XLOGP3) of 4.82, favoring solubility in organic solvents like dichloromethane and toluene . Aqueous solubility is negligible (<0.01 mg/mL), necessitating formulation with co-solvents (e.g., DMSO) for biological assays .
Thermal and Hydrolytic Stability
Differential scanning calorimetry (DSC) reveals a melting point of 148–152°C . The tetramethyl dioxaborolane group confers resistance to hydrolysis, with <5% degradation observed after 24 hours in pH 7.4 buffer at 25°C. Acidic conditions (pH <4) or prolonged heating (>80°C) accelerate boronate ester cleavage to the corresponding boronic acid.
Applications in Cross-Coupling Reactions
Suzuki-Miyaura Coupling
As a boronate ester, the compound participates in Suzuki-Miyaura cross-couplings with aryl halides, enabling biaryl bond formation. For example, reaction with 4-bromoanisole under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) produces 4'-methoxy-3,3-dimethyl-N-phenylbutanamide in 68% yield. The bulky dimethylbutanamide group suppresses homo-coupling side reactions, enhancing selectivity.
Comparative Analysis with Analogous Boronates
Electronic Effects of Substituents
Compared to 3-fluoro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 1351502-31-2), the methyl groups in the subject compound donate electron density via inductive effects, reducing boron’s electrophilicity and slowing transmetallation kinetics. This electronic modulation enables milder reaction conditions in couplings with electron-deficient aryl halides.
Steric Considerations
The 3,3-dimethylbutanamide moiety introduces significant steric bulk, as evidenced by a TPSA (Topological Polar Surface Area) of 41.85 Ų versus 29.54 Ų for simpler arylboronates . This hinders aggregation in solution, improving catalytic turnover in Suzuki reactions.
Future Research Directions
Catalytic Asymmetric Synthesis
Exploring chiral palladium complexes could enable enantioselective couplings to access axially chiral biaryl amides, valuable in medicinal chemistry .
Bioconjugation Applications
Functionalization with polyethylene glycol (PEG) linkers may yield boron-containing antibody-drug conjugates for targeted cancer therapy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume